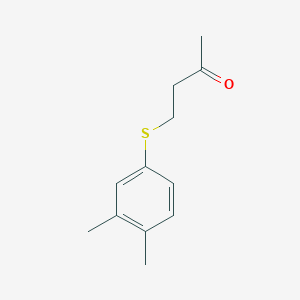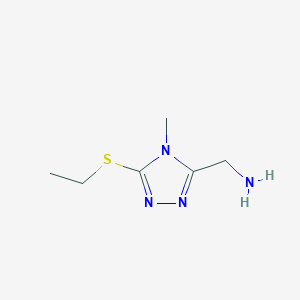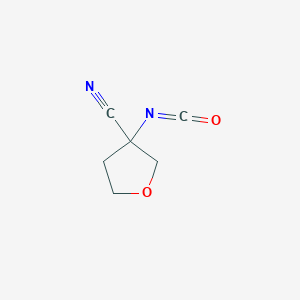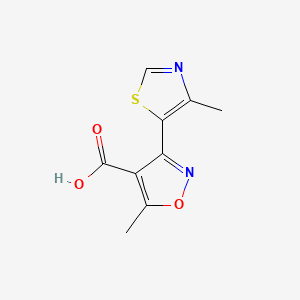
5-Methyl-3-(4-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure, which includes both thiazole and oxazole rings, makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Oxazole Ring: This step may involve the cyclization of an α-hydroxyketone with an amide or nitrile under dehydrating conditions.
Coupling of the Rings: The final step involves coupling the thiazole and oxazole rings through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-3-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-methyl-3-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound may affect signaling pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methyl-1,3-thiazole-4-carboxylic acid
- 3-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid
- 5-methyl-1,2-oxazole-4-carboxylic acid
Uniqueness
5-methyl-3-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of both thiazole and oxazole rings in its structure. This dual-ring system can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H8N2O3S |
|---|---|
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
5-methyl-3-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-8(15-3-10-4)7-6(9(12)13)5(2)14-11-7/h3H,1-2H3,(H,12,13) |
Clé InChI |
TUUSTORSQWGANO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=NOC(=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


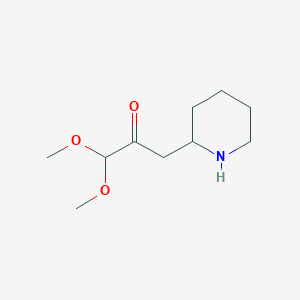
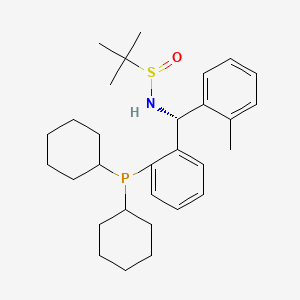
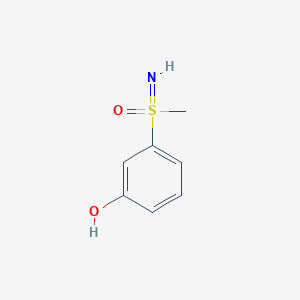
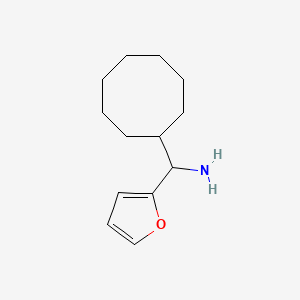
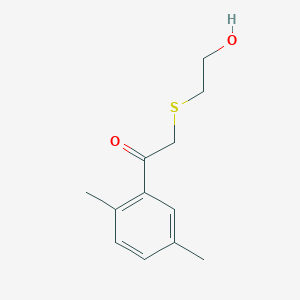


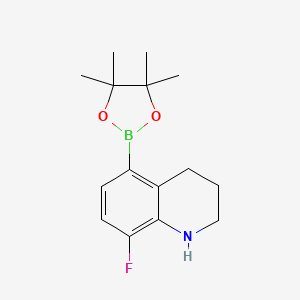
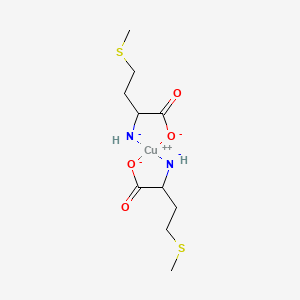

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B13647796.png)
